molecular formula C9H8ClNO2 B1444404 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid CAS No. 854267-90-6

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Cat. No. B1444404
M. Wt: 197.62 g/mol
InChI Key: ZJNKQXKFPFVZIU-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 197.62 . The compound’s InChI code is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) .

Scientific Research Applications

Application 1: Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine

  • Summary of the Application : This compound is used as an intermediate in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, a derivative of imidacloprid .
  • Methods of Application : The solution of imidacloprid in alcohol, a finely powdered activated Fe metal was added, followed by the addition of the compound .
  • Results or Outcomes : The reaction resulted in the formation of dis-nitro imidacloprid .

Application 2: Synthesis of Novel Pyrimidine Derivatives

  • Summary of the Application : This compound is used in the synthesis of novel pyrimidine derivatives, which have shown antifungal activities .
  • Methods of Application : The exact method of application in this context is not specified in the source .
  • Results or Outcomes : The synthesized pyrimidine derivatives were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Application 3: Synthesis of SARS-CoV-2 3CL Protease Inhibitors

  • Summary of the Application : This compound is used in the synthesis of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids for evaluation against SARS-CoV-2 3CL protease enzyme .
  • Methods of Application : These ester derivatives were synthesized using EDC in the presence of DMAP to provide various esters in good to excellent yields .
  • Results or Outcomes : A number of compounds exhibited potent SARS-CoV-2 3CLpro inhibitory activity and antiviral activity. Compound 9a was the most potent inhibitor, with an enzyme IC50 value of 160 nM. Compound 13b exhibited an enzyme IC50 value of 4.9 µM .

Application 4: Synthesis of Other Compounds

  • Summary of the Application : This compound is used as an intermediate in the synthesis of other compounds .
  • Methods of Application : The exact method of application in this context is not specified in the source .
  • Results or Outcomes : The synthesized compounds were evaluated for their properties .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKQXKFPFVZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731278
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

CAS RN

854267-90-6
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854267-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of (6-chloropyridin-3-yl)acetonitrile (2.00 g, 0.0131 mol), benzyltriethylammonium chloride (0.2 g, 0.0008 mol), and 1-bromo-2-chloroethane (3.26 mL, 0.0393 mol), was added sodium hydroxide aqueous solution (50%, 3 mL, 0.08 mol) drop-wise at 50° C. The mixture was stirred at 50° C. for 5 h. 1,2-ethanediol (4 mL) was added to the above mixture and stirred at 100° C. overnight. The aqueous layer was acidified to pH ˜1, and extracted with ethyl acetate. The organic layer was washed with water and brine, dried with sodium sulfate, filtered, and concentrated to afford the desired compound (2.2 g, 85%). Analytical LCMS: (M+H)+=198.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile from Step 3 (5.3 g) in ethyl alcohol (60 mL) was added a solution of 30 mL of sodium hydroxide (25% NaOH w/w in water). The mixture was heated at 100° C. for 8 hours. It was cooled to room temperature and poured into saturated aqueous disodium hydrogen phosphate (at 0° C.) and an adjusted pH at 4 with hydrogen chloride (1 N). The mixture was extracted with dichloromethane (2×100 mL) and the combined extracts were washed with brine, dried with magnesium sulfate and the solvent was removed in vacuo. The residue was purified by swish using diethyl ether and hexanes to yield the title compound.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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